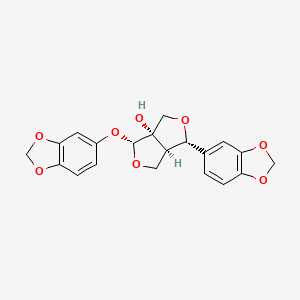

Phrymarolin V

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H18O8 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

(3R,3aS,6S,6aR)-6-(1,3-benzodioxol-5-yl)-3-(1,3-benzodioxol-5-yloxy)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol |

InChI |

InChI=1S/C20H18O8/c21-20-8-23-18(11-1-3-14-16(5-11)26-9-24-14)13(20)7-22-19(20)28-12-2-4-15-17(6-12)27-10-25-15/h1-6,13,18-19,21H,7-10H2/t13-,18-,19-,20-/m1/s1 |

InChI Key |

RXQJOTWPTKUQPD-WNISUXOKSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H](OC[C@@]2([C@H](O1)OC3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6 |

Canonical SMILES |

C1C2C(OCC2(C(O1)OC3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6 |

Origin of Product |

United States |

Isolation and Advanced Analytical Characterization of Phrymarolin V

Purity Assessment and Quantitative Analysis Methodologies

The purity assessment and quantitative analysis of Phrymarolin V, a complex furofuranoid lignan (B3055560), rely on advanced analytical techniques capable of providing high resolution, sensitivity, and specificity. These methodologies are crucial for ensuring the quality of isolated compounds in research and for accurately determining their concentration in various samples, such as plant extracts. The primary methods employed are sophisticated chromatographic and spectrometric techniques.

Purity assessment is essential to confirm the identity and homogeneity of an isolated sample of Phrymarolin V. This process ensures that the sample is free from impurities, such as other structurally related lignans (B1203133) or contaminants from the extraction and purification process. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are fundamental techniques for this purpose. malariaworld.org The purity is often determined by analyzing the chromatogram for the presence of a single, sharp peak corresponding to Phrymarolin V, with its peak purity confirmed using detectors like a Photodiode Array (PDA) detector.

Quantitative analysis aims to determine the precise amount or concentration of Phrymarolin V in a given matrix. ref-n-write.com This is vital for standardizing extracts or for studies that require a known amount of the compound. Ultra-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS), is a state-of-the-art method for this type of analysis due to its superior speed, resolution, and sensitivity compared to traditional HPLC. measurlabs.com

Detailed Research Findings

Modern analytical research employs hyphenated techniques to achieve reliable purity assessment and quantification of complex natural products like Phrymarolin V. Ultra-Performance Liquid Chromatography coupled with mass spectrometry (UPLC-MS) is particularly well-suited for this task. youtube.com For instance, UPLC-Orbitrap-MS/MS has been utilized to analyze active compounds from plant extracts, successfully identifying constituents including Phrymarolin V. tmrjournals.com This method combines the high-resolution separation power of UPLC with the high-accuracy mass identification capabilities of an Orbitrap mass analyzer, allowing for both qualitative confirmation and quantitative measurement. measurlabs.comtmrjournals.com

The general workflow for quantitative analysis involves creating a calibration curve using a purified and authenticated standard of Phrymarolin V. drawellanalytical.com The peak area from the chromatogram of the sample is then compared against this curve to determine its concentration. drawellanalytical.com

Below are interactive tables summarizing the typical methodologies used for the analysis of Phrymarolin V and related compounds.

Table 1: Chromatographic Methods for Purity and Quantitative Analysis This table outlines the key chromatographic techniques and their typical parameters used in the analysis of lignans like Phrymarolin V.

| Technique | Stationary Phase (Column) | Mobile Phase (Typical) | Detection Method | Primary Use |

| HPLC | Reversed-phase (e.g., C18) malariaworld.org | Acetonitrile/Water or Methanol/Water gradients malariaworld.orgscholarsresearchlibrary.com | Photodiode Array (PDA), UV Detector malariaworld.org | Purity Assessment, Quantification drawellanalytical.comx-mol.net |

| UPLC-MS/MS | Reversed-phase (e.g., C18) youtube.com | Acetonitrile/Water with formic acid mdpi.com | Tandem Mass Spectrometry (MS/MS) measurlabs.commdpi.com | High-sensitivity Quantification, Structural Confirmation |

| UPLC-Orbitrap-MS/MS | Reversed-phase (e.g., C18) | Acetonitrile/Water gradients | High-Resolution Mass Spectrometry (Orbitrap) | Identification and Quantification of compounds in complex mixtures tmrjournals.com |

| TLC | Silica Gel | Solvent systems (e.g., Chloroform/Methanol) | UV light visualization, Staining reagents | Preliminary Purity Check, Fractionation Monitoring |

Table 2: Principles of Analytical Methodologies This table details the underlying principles of the key analytical methods discussed.

| Methodology | Principle | Type of Data Generated | Application to Phrymarolin V |

| Qualitative Analysis | Focuses on identifying the components of a sample. insight7.io In chromatography, this is often done by comparing the retention time of a peak to that of a known standard. drawellanalytical.com | Retention Time (RT), Mass-to-charge ratio (m/z), UV-Vis spectra. | Confirms the presence and identity of Phrymarolin V in a sample. |

| Quantitative Analysis | Focuses on measuring the amount or concentration of a specific component in a sample. ref-n-write.com This involves creating calibration curves from standards and measuring the response (e.g., peak area) of the analyte. drawellanalytical.com | Concentration (e.g., µg/mL, mg/g), Peak Area/Height. | Determines the exact amount of Phrymarolin V in plant material or a purified sample. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. youtube.com It provides molecular weight and structural information based on fragmentation patterns. youtube.com | Mass Spectra, Molecular Weight, Fragmentation Data. | Provides definitive structural evidence for Phrymarolin V and aids in its differentiation from other similar lignans. |

Biosynthetic Pathways of Furofuran Lignans Including Phrymarolin V

General Biosynthesis of Furofuran Lignans (B1203133)

Furofuran lignans, characterized by a central 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton, originate from the oxidative coupling of two phenylpropanoid units. The general pathway, elucidated in several plant species, serves as the foundational framework for understanding the formation of more complex derivatives like Phrymarolin V .

The primary building blocks for most lignans are C6-C3 phenylpropanoid units known as monolignols. These compounds are synthesized from the amino acid L-phenylalanine via a series of deamination, hydroxylation, and methylation reactions, followed by reduction steps. The three principal monolignols are p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, which differ in their degree of methoxylation on the aromatic ring.

Coniferyl alcohol is the specific precursor for the vast majority of furofuran lignans, including the intermediates leading to Phrymarolin V . Its guaiacyl (4-hydroxy-3-methoxyphenyl) structure provides the necessary chemical foundation for the subsequent dimerization and cyclization reactions that define this class of compounds.

Table 1: Key Monolignol Precursors in Lignan (B3055560) Biosynthesis This interactive table summarizes the primary monolignols and their corresponding aromatic units.

| Monolignol Name | Aromatic Unit | Substitution Pattern |

|---|---|---|

| p-Coumaryl alcohol | p-Hydroxyphenyl (H) | 4'-hydroxy |

| Coniferyl alcohol | Guaiacyl (G) | 4'-hydroxy, 3'-methoxy |

| Sinapyl alcohol | Syringyl (S) | 4'-hydroxy, 3',5'-dimethoxy |

The defining step in lignan biosynthesis is the oxidative coupling of two monolignol molecules. This reaction is typically catalyzed by one-electron oxidases, such as laccases or peroxidases, which generate monolignol radicals . In the absence of stereochemical control, these highly reactive radicals would couple randomly, yielding a racemic mixture of various lignan isomers.

However, in the biosynthesis of furofuran lignans, the coupling is precisely controlled to produce a specific stereoisomer. The dimerization of two coniferyl alcohol radicals via an 8-8' linkage (referring to the carbon numbering of the phenylpropanoid side chain) leads to the formation of the furofuran ring system. The first committed intermediate in this pathway is (+)-pinoresinol .

Following its formation, (+)-pinoresinol can be sequentially reduced by a single enzyme, pinoresinol-lariciresinol reductase (PLR). This enzyme catalyzes two distinct reductive steps:

Reduction of (+)-pinoresinol to (+)-lariciresinol.

Reduction of (+)-lariciresinol to (-)-secoisolariciresinol.

While the pathway via secoisolariciresinol (B192356) leads to other important lignan classes (e.g., dibenzylbutanes), the furofuran scaffold required for Phrymarolin V is established at the pinoresinol (B1678388) stage and maintained through subsequent modifications .

Role of Dirigent Proteins in Lignan Stereoselective Coupling

The remarkable stereoselectivity observed in lignan biosynthesis is governed by a special class of non-catalytic proteins known as dirigent proteins (DPs). First discovered in Forsythia intermedia, DPs are essential for directing the outcome of the monolignol radical coupling reaction .

A DP works in concert with an oxidizing enzyme (e.g., a laccase). While the laccase generates the coniferyl alcohol radicals, the dirigent protein binds and orients two of these radicals in a spatially precise manner. This enforced orientation ensures that coupling occurs exclusively at the 8-8' positions and results in the formation of a single enantiomer, (+)-pinoresinol, while suppressing the formation of (-)-pinoresinol (B158572) and other regioisomers [2, 5]. Without the presence of a dirigent protein, the reaction yields a racemic mixture of pinoresinol. The action of DPs is therefore critical for committing the biosynthetic flux towards a specific class of lignans.

Table 2: Comparison of Monolignol Coupling Outcomes This interactive table highlights the critical role of dirigent proteins in determining the stereochemical outcome of the dimerization reaction.

| Reaction Condition | Key Components | Primary Product(s) | Stereochemical Outcome |

|---|---|---|---|

| In Vitro (Uncontrolled) | Coniferyl alcohol + Oxidase (e.g., Laccase) | Pinoresinol, other isomers | Racemic mixture (e.g., (±)-pinoresinol) |

| In Vivo / DP-Mediated | Coniferyl alcohol + Oxidase + Dirigent Protein | (+)-Pinoresinol | Stereospecific (enantiomerically pure) |

Putative Enzymatic Reactions and Intermediates in Phrymarolin V Formation

The biosynthesis of Phrymarolin V diverges from the general lignan pathway after the formation of the core furofuran structure. It is hypothesized to proceed through the intermediate (+)-sesamin, another well-known furofuran lignan. The formation of (+)-sesamin from (+)-pinoresinol involves the creation of two methylenedioxy bridges on the aromatic rings, a reaction catalyzed by cytochrome P450-dependent monooxygenases .

Starting from (+)-sesamin, the pathway to Phrymarolin V involves a series of complex and highly specific tailoring reactions. While the exact enzymatic sequence in Phryma leptostachya (the plant source of phrymarolins) has not been fully elucidated, the structure of Phrymarolin V allows for the postulation of the required enzymatic steps. These putative reactions transform the relatively simple (+)-sesamin scaffold into the heavily oxygenated and decorated final product [2, 7].

The proposed transformations include:

Multiple Hydroxylations: Specific cytochrome P450 enzymes are presumed to introduce hydroxyl (-OH) groups at precise positions on the aromatic rings and the furofuran core.

Glycosylation: A UDP-dependent glycosyltransferase (UGT) attaches a glucose molecule to one of the newly installed hydroxyl groups, forming a glucoside linkage.

Acylation: A specific acyltransferase catalyzes the esterification of a hydroxyl group on the glucose moiety with a tigloyl group, derived from the amino acid isoleucine. This final acylation step is a key feature of many phrymarolins.

Table 3: Putative Biosynthetic Sequence from (+)-Sesamin to Phrymarolin V This table outlines the hypothesized enzymatic steps and intermediates involved in the final stages of Phrymarolin V biosynthesis.

| Intermediate | Putative Enzyme Class | Reaction Type | Resulting Structure/Moiety |

|---|---|---|---|

| (+)-Sesamin | Cytochrome P450 Monooxygenase | Hydroxylation | Introduction of hydroxyl groups on aromatic rings |

| Hydroxylated Sesamin Intermediate | Cytochrome P450 Monooxygenase | Hydroxylation | Introduction of hydroxyl groups on the furofuran core |

| Polyhydroxylated Intermediate | UDP-Glycosyltransferase (UGT) | Glycosylation | Attachment of a glucose unit |

| Phrymarolin (Glucoside Precursor) | Acyltransferase (BAHD family) | Acylation (Tigloylation) | Addition of the tigloyl group to the glucose |

| Phrymarolin V | - | Final Product | Completed structure with all modifications |

This proposed pathway underscores the metabolic complexity required to produce such a specialized natural product, involving the coordinated action of multiple enzyme families to build upon a common lignan precursor.

Chemical Synthesis and Derivatization Strategies for Phrymarolin V and Analogues

Total Synthesis Approaches to Phrymarolin Analogues (e.g., Phrymarolin I, II)

The total synthesis of phrymarolin analogues, particularly Phrymarolin I and II, has been achieved through various strategic approaches. These syntheses provide a means to confirm the structure of the natural products and enable the production of material for further study. A unified synthetic route has been developed that successfully yields both phrymarolin I and II, as well as related natural products like haedoxan (B1203460) A and D. chemrxiv.orgresearchgate.net

One prominent strategy constructs the central 3,7-dioxabicyclo[3.3.0]octane (furofuran) core through a sequence of carefully orchestrated reactions. chemrxiv.orgresearchgate.net An alternative total synthesis of (±)-phrymarolin II has also been reported, proceeding in nine steps from the commercially available starting material, sesamol. The development of these synthetic pathways is crucial for accessing not only the natural products themselves but also a wider library of structurally related compounds.

Several key chemical reactions underpin the successful synthesis of the phrymarolin framework. The choice of methodology is critical for building the complex carbon skeleton and installing the necessary functional groups with high efficiency.

Formal [3+2] Cycloaddition and Samarium(II) Iodide Promoted-cyclization : In a unified synthesis approach, the furofuran core was constructed using a formal [3+2] cycloaddition between an α-silyloxy aldehyde and a styrene. chemrxiv.orgresearchgate.net This was followed by a crucial cyclization of a β-formyloxy ketone intermediate, promoted by samarium(II) iodide (SmI₂), to form the bicyclic system. chemrxiv.orgresearchgate.net

Zinc-mediated Barbier-type Allylation : This reaction is a reliable method for forming carbon-carbon bonds. rsc.orgresearchgate.netcardiff.ac.ukorganic-chemistry.org In the synthesis of phrymarolin II analogues, a zinc-promoted Barbier-type allylation between an aldehyde and an allyl bromide was employed as a key step to construct a portion of the carbon skeleton. rsc.org This type of reaction is valued for its functional group tolerance and can often be carried out in aqueous media. mdpi.com

Copper-catalyzed O-arylation : To attach the substituted aryl ether side chain, which is a characteristic feature of phrymarolins, a copper-catalyzed O-arylation reaction (such as the Chan-Lam-Evans cross-coupling) is utilized. This method efficiently forms the C-O bond between the furofuran core and the aromatic ring system, providing a versatile platform for introducing a variety of aryl groups in the final stages of the synthesis.

Aldol (B89426) Reactions : Diastereoselective intermolecular aldol reactions are also featured in synthetic strategies, serving to quickly assemble complex fragments from simpler building blocks and to set key stereocenters early in the sequence. nih.gov

The phrymarolin skeleton contains multiple stereocenters, making stereocontrol a paramount challenge in its synthesis. The biological activity of such molecules is often highly dependent on their specific three-dimensional structure. Therefore, synthetic routes must be designed to selectively produce the desired stereoisomer.

The furofuran lignan (B3055560) core typically possesses an endo,exo-stereochemistry, and achieving this arrangement is a primary goal. acs.org Methodologies have been developed that use sequences like intramolecular cyclopropanation followed by a Lewis acid-catalyzed ring-opening to establish the relative stereocontrol between specific carbon centers. acs.org Subsequent C-H insertion reactions can then form the furofuranone framework while controlling the remaining two stereocenters. acs.org

In routes employing Barbier-type reactions, high diastereoselectivity has been achieved. For example, the use of zinc with NH₄Cl in a low-polarity solvent mixture resulted in an excellent diastereomeric ratio (anti:syn > 19:1) for a key intermediate. This high degree of stereocontrol is rationalized by the formation of a Felkin-Ahn transition state. Tremendous effort has been directed toward the stereoselective synthesis of furofurans due to their structural complexity. elsevierpure.com

Efficiency is a key driver in synthetic chemistry, and efforts are continually made to optimize reaction pathways to maximize yields and minimize the number of steps. The unified synthesis of phrymarolin I and II was accomplished in an efficient eight-step sequence. chemrxiv.orgresearchgate.net The development of mechanochemical methods, such as ball-milling for the zinc-mediated Barbier-type allylation, represents an optimization strategy that can reduce solvent use, simplify operational procedures, and sometimes improve reaction efficiency. organic-chemistry.orgresearchgate.net

Optimization can involve screening different catalysts, solvents, and reaction conditions. For instance, in O-arylation steps, the choice of copper catalyst and ligands is critical for achieving high yields. The development of robust, late-stage diversification strategies, such as the copper-catalyzed O-arylation, allows for the efficient production of a large number of analogues from a common advanced intermediate, which is a form of pathway optimization. fairlystable.org

The table below summarizes key features of a reported synthetic route for a phrymarolin analogue.

| Feature | Description | Reference |

| Starting Material | Sesamol | N/A |

| Total Steps | 9 | N/A |

| Key Reactions | Zinc-mediated Barbier-type allylation, Copper-catalyzed O-arylation | N/A |

| Core Structure | 3,7-dioxabicyclo[3.3.0]octane | N/A |

Design and Preparation of Synthetic Modifications and Phrymarolin V Analogues

A significant advantage of total synthesis is the ability to create novel analogues that are not found in nature. By modifying the synthetic route or adding steps at the end of the sequence, chemists can systematically alter parts of the phrymarolin molecule to produce derivatives with potentially new properties.

For example, starting from Phrymarolin I, a series of new triazole derivatives has been prepared. researchgate.net This involves chemically transforming a functional group on the natural product into a triazole ring, a modification known to impact biological activity in other compound classes. Another successful strategy has been to use a versatile synthetic intermediate, samin (B12771299), to create a range of new furofuran lignans (B1203133). By reacting samin with various thiols and alcohols as nucleophiles, series of thioether and ether furofuran lignans were synthesized, demonstrating a powerful method for diversification. nih.gov

The table below illustrates some of the synthetic modifications made to the phrymarolin scaffold.

| Parent Compound | Reagents/Conditions | Modification | Resulting Analogue Class | Reference |

| Phrymarolin I | Multi-step process | Conversion of a functional group | Triazole derivatives | researchgate.net |

| Samin (intermediate) | Thiols, Amberlyst-15 | Nucleophilic substitution | Thioether furofuran lignans | nih.gov |

| Samin (intermediate) | Alcohols, Amberlyst-15 | Nucleophilic substitution | Ether furofuran lignans | nih.gov |

Semi-synthesis Strategies from Related Natural Products

Semi-synthesis, which uses a readily available natural product as a starting material to create derivatives, is an efficient alternative to total synthesis. This approach can significantly shorten the synthetic route by leveraging the complex chemical architecture already built by nature.

A notable example in the furofuran lignan family is the use of sesamolin (B1680958). nih.gov Sesamolin, which is structurally related to the phrymarolins, can be chemically transformed into the versatile building block, samin. This intermediate can then be coupled with a wide array of nucleophiles, including phenols, flavonoids, thiols, and alcohols, to generate diverse libraries of new furofuran lignans that would be difficult to access via total synthesis alone. nih.gov This strategy highlights the power of combining natural product isolation with synthetic chemistry to expand molecular diversity.

Preclinical Biological Activities and Mechanistic Insights of Phrymarolin V

Anti-Insecticidal Activity and Underlying Mechanisms

The lignans (B1203133) derived from Phryma leptostachya have been a subject of interest for their potential as natural insecticides. magtechjournal.com Research has centered on their toxicity to various insect pests and the physiological and molecular processes that underpin these effects.

Larvicidal and Insecticidal Effects in Preclinical Models (e.g., Culex pipiens pallens, Mythimna separata, Plutella xylostella)

Preclinical studies have demonstrated the insecticidal and larvicidal properties of phrymarolins against several insect species. The majority of specific activity data has been generated for Phrymarolin I, a closely related compound to Phrymarolin V.

Against the larvae of the mosquito Culex pipiens pallens, Phrymarolin I has shown notable larvicidal effects. nih.gov Similarly, bioassays against the oriental armyworm, Mythimna separata, and the diamondback moth, Plutella xylostella, have established the stomach toxicity of Phrymarolin I. nih.gov For M. separata, Phrymarolin I demonstrated a knockdown effect, while it exhibited lethal stomach toxicity against P. xylostella after 48 hours. nih.gov It is important to note, however, that one study reported that extracts from P. leptostachya did not show significant toxicity towards P. xylostella, suggesting that activity may vary depending on the specific compounds and concentrations present in an extract. magtechjournal.com

| Insect Model | Bioassay Type | Activity Metric | Value (mg/L) | Time Point | Source |

|---|---|---|---|---|---|

| Culex pipiens pallens (larvae) | Larvicidal | LC₅₀ | 1.21 | Not Specified | nih.gov |

| Mythimna separata | Stomach Toxicity | KD₅₀ | 3450.21 | 4 h | nih.gov |

| Plutella xylostella | Stomach Toxicity | LC₅₀ | 1432.05 | 48 h | nih.gov |

LC₅₀ (Lethal Concentration 50): The concentration of a substance that is fatal to 50% of the test organisms. KD₅₀ (Knockdown Concentration 50): The concentration of a substance that causes 50% of the test organisms to be knocked down.

Molecular Targets in Insect Physiology (e.g., Voltage-Gated Sodium Channels, L-type Ca2+ channels, RyR Ca2+ channels)

The precise molecular targets of Phrymarolin V have not been elucidated in the reviewed scientific literature. However, mechanistic studies on other lignans from Phryma leptostachya provide valuable context. The highly insecticidal compound Haedoxan (B1203460) A has been found to act on voltage-gated sodium channels (VGSCs). nih.gov Specifically, Haedoxan A shifts the voltage dependence of inactivation in insect sodium channels, which disrupts normal nerve function. nih.gov

Interestingly, the same research indicated that Phrymarolin I and Phrymarolin II were inactive in their assays, suggesting that subtle structural differences among the phrymarolin family of lignans can lead to significant differences in their molecular targets and insecticidal potency. nih.gov No studies were identified that investigated the effects of Phrymarolin V on L-type Ca2+ channels or Ryanodine receptor (RyR) Ca2+ channels.

Synergistic Effects with Other Insecticides

There is evidence to suggest that some phrymarolins can act as synergists, enhancing the efficacy of other insecticides. Phrymarolin I and II have been reported to increase the insecticidal activities of pyrethroids and carbamate (B1207046) insecticides. magtechjournal.com

A detailed study on Mythimna separata demonstrated that Phrymarolin I produces a significant synergistic effect when combined with the natural lignan (B3055560) Haedoxan A, as well as with several commercial synthetic insecticides. researchgate.net The proposed mechanism for this synergy is the inhibition of cytochrome P450 monooxygenases, which are key enzymes that insects use to detoxify foreign compounds. researchgate.net By inhibiting these enzymes, Phrymarolin I allows the primary insecticide to persist longer and exert a greater toxic effect. researchgate.net No specific research on the synergistic effects of Phrymarolin V was identified.

| Primary Insecticide | Synergism Ratio | Source |

|---|---|---|

| Haedoxan A | 2.28 | researchgate.net |

| Permethrin | 6.08 | researchgate.net |

| Indoxacarb | 4.23 | researchgate.net |

| Avermectin | 3.38 | researchgate.net |

The synergism ratio is a measure of how much the toxicity of the primary insecticide is increased by the addition of the synergist (Phrymarolin I).

Anti-Inflammatory Modulatory Effects

A review of the available scientific literature yielded no preclinical studies investigating the potential anti-inflammatory activities of Phrymarolin V.

Inhibition of Nitric Oxide (NO) Production in Macrophage Cells

No research data was found regarding the effect of Phrymarolin V on the production of nitric oxide (NO) in macrophage cells.

Modulation of Inflammatory Enzymes (e.g., Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS))

No research data was found concerning the modulation of key inflammatory enzymes such as Cyclooxygenase-2 (COX-2) or inducible Nitric Oxide Synthase (iNOS) by Phrymarolin V.

Effects on Cellular Pathways of Inflammation (e.g., RAW264.7 macrophage cells)

There is no specific data available detailing the effects of isolated Phrymarolin V on inflammatory pathways in RAW264.7 macrophage cells.

Antineoplastic / Cytotoxic Activities (In Vitro Studies)

Mechanisms of Cytotoxicity (e.g., Cell Cycle Arrest, Apoptosis Induction):The precise mechanisms by which Phrymarolin V may exert cytotoxic effects, including any potential for inducing cell cycle arrest or apoptosis, have not been elucidated in the available literature. While the crude extract of the source plant is suggested to induce apoptosis via a caspase-dependent pathway, this action has not been specifically confirmed for Phrymarolin V.magtechjournal.com

Due to the lack of specific research data for Phrymarolin V for each section of the required outline, generating a thorough, informative, and scientifically accurate article is not feasible at this time.

Antiviral Activity (e.g., against Tobacco Mosaic Virus for analogues)

While direct studies on the antiviral activity of Phrymarolin V are limited in the available scientific literature, significant research has been conducted on its analogues, particularly Phrymarolin II and its derivatives. These studies highlight the potential of the furofuran lignan scaffold, characteristic of phrymarolins, as a source of potent plant virus inhibitors, specifically against the Tobacco Mosaic Virus (TMV).

Research into the total synthesis of (±)-Phrymarolin II has enabled the creation of various analogues, many of which have demonstrated good to excellent in vivo activity against TMV. mdpi.comnwsuaf.edu.cnacs.org Notably, certain synthetic analogues of Phrymarolin II, such as compounds designated (±)-31d and (±)-31g, exhibited antiviral efficacy that was similar to or even higher than that of ningnanmycin, a commercial antiviral agent used in agriculture. mdpi.comnih.gov

Further structural simplification of the Phrymarolin II framework led to the design and synthesis of a novel series of sesamolin (B1680958) derivatives. nih.govacs.org Bioassays of these compounds revealed that some possessed remarkable inactivation activity against TMV. nih.gov For instance, compound A24 from this series was found to be superior to ningnanmycin, as evidenced by its lower EC50 value. nih.govresearchgate.net Mechanistic studies suggest that the antiviral action of these Phrymarolin II analogues may involve the obstruction of viral self-assembly. nih.govacs.org It is proposed that the compounds achieve this by binding to the TMV coat protein (CP), thereby interfering with the formation of the viral particle. nih.gov

| Compound | EC50 (μg/mL) | Reference Compound | EC50 (μg/mL) |

|---|---|---|---|

| Sesamolin Derivative A24 | 130.4 | Ningnanmycin | 202.0 |

Other Investigational Biological Activities

Tyrosinase is a key, copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin, the primary pigment in mammalian skin and hair. nih.govresearchgate.net The inhibition of this enzyme is a major strategy in the development of agents for managing hyperpigmentation disorders. nih.gov While specific preclinical data on the tyrosinase inhibitory activity of Phrymarolin V itself is not prominently featured in current literature, the broader chemical class to which it belongs—lignans—is recognized for this potential.

Scientific reviews have identified lignans and their glycosidic derivatives as potent tyrosinase inhibitors. nih.gov The inhibitory mechanism of phenolic compounds, a category that includes lignans, often involves the chelation of copper ions within the enzyme's active site, preventing it from carrying out its catalytic function. researchgate.net Given that furofuran lignans from Phryma leptostachya L. have been noted for their skin-whitening properties, investigating the specific effects of Phrymarolin V on tyrosinase activity remains a relevant area for future research. nwsuaf.edu.cn

Amidases: Based on a review of available preclinical studies, there is currently no specific data regarding the inhibitory activity of Phrymarolin V or its close structural analogues on amidases.

Glycosidases: In contrast, the furofuran lignan class of compounds has been identified as a source of potent inhibitors of α-glucosidase. nih.gov This enzyme is located in the small intestine and is responsible for breaking down complex carbohydrates into glucose. Inhibiting α-glucosidase can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing postprandial hyperglycemia. acs.org

Several studies on synthetic and naturally derived furofuran lignans have demonstrated significant inhibitory activity against various α-glucosidases, including maltase and sucrase from rat intestines and Baker's yeast glucosidase. mdpi.comnih.gov One particularly potent furofuran lignan, designated β-14, which contains two catechol moieties, showed strong inhibition against Baker's yeast glucosidase, maltase, and sucrase, with its potency against Baker's yeast being 28 times greater than the standard drug, acarbose. nih.gov Kinetic analyses revealed that these compounds can act through different inhibitory mechanisms, including mixed-type and noncompetitive inhibition. mdpi.comnih.gov The structure-activity relationship suggests that the presence of phenolic hydroxyl groups is a key factor for the inhibitory effect. nih.gov

| Enzyme Source | Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|---|

| Baker's Yeast α-Glucosidase | β-14 | 5.3 | Acarbose | 148.4 (for Baker's Yeast) |

| Rat Intestinal Maltase | β-14 | 25.7 | N/A for Maltase/Sucrase in this study | |

| Rat Intestinal Sucrase | β-14 | 12.9 | N/A for Maltase/Sucrase in this study |

Structure Activity Relationship Sar Studies and Molecular Modeling of Phrymarolin V

Identification of Key Structural Features for Specific Biological Activities

The core structure of phrymarolins, characterized by a unique oxygenated 3,7-dioxabicyclo[3.3.0]octane skeleton, is fundamental to their insecticidal activity. mdpi.com Lignans (B1203133), including Phrymarolin I, Phrymarolin B, and Haedoxane A, are recognized as the primary active components of Phryma leptostachya L. friendsofeloisebutler.orgmdpi.com

Key structural features essential for the biological activity of phrymarolins include:

The 3,7-Dioxabicyclo[3.3.0]octane Skeleton: This central fused ring system is a defining characteristic of phrymarolins and related active lignans. mdpi.com

Substituents on the Phenyl Rings: The nature and position of groups on the aromatic rings attached to the core skeleton significantly influence activity.

The C-11 Position: Modifications at this position have been a major focus of SAR studies, revealing its importance in modulating insecticidal potency. friendsofeloisebutler.orgresearchgate.net

Studies have shown that while Phrymarolin I exhibits notable insecticidal properties, certain derivatives show even greater potential. mdpi.comresearchgate.net For instance, some C-11 ether derivatives and dehydroxy phrymarolin have demonstrated significantly higher larvicidal activity against Culex pipiens pallens than the parent Phrymarolin I. mdpi.comnih.gov Conversely, Phrymarolin II displayed no insecticidal effects against Mythimna separata and Plutella xylostella, highlighting how subtle structural differences can lead to dramatic changes in biological function. mdpi.com

Impact of Functional Group Modifications and Stereochemistry on Activity Profiles

The modification of functional groups and the stereochemistry of phrymarolin analogs have profound effects on their biological activity. mdpi.comnih.govnih.gov

Ether and Ester Derivatives:

Etherification at C-11: The synthesis of various C-11 ether derivatives has shown that this modification can significantly enhance larvicidal activity. nih.gov Specifically, two ether derivatives, designated as 1-18 and 1-19, displayed remarkable larvicidal effects against Culex pipiens pallens, with LC₅₀ values of 1.89 and 7.78 mg/L, respectively. nih.gov

Esterification at C-11: In contrast to etherification, the creation of ester derivatives of Phrymarolin I generally leads to a decrease in larvicidal activity. nih.gov

Dehydroxylation: The removal of a hydroxyl group to form dehydroxy phrymarolin also resulted in much higher activity compared to Phrymarolin I. researchgate.netnih.gov

Introduction of Non-Natural Groups:

Triazole Derivatives: When triazole groups, a common feature in many synthetic pesticides, were introduced at the C-11 position of Phrymarolin I, the resulting derivatives showed a reduction in larvicidal activity compared to the parent compound. friendsofeloisebutler.orgmdpi.comnih.gov This suggests that while these derivatives retain some activity, the bulky, non-natural triazole substituents are detrimental to potency. friendsofeloisebutler.orgmdpi.com

The stereochemistry of the molecule is also a critical determinant of its interaction with biological targets. nih.gov The specific three-dimensional arrangement of atoms can dictate whether a molecule can effectively bind to its target site. nih.gov

Table 1: Larvicidal Activity of Phrymarolin I Derivatives against Culex pipiens pallens

| Compound Class | Modification | Relative Activity Compared to Phrymarolin I |

|---|---|---|

| Ether Derivatives | Alkyl and other groups at C-11 | Some derivatives showed significantly higher activity. researchgate.netnih.gov |

| Ester Derivatives | Acyl groups at C-11 | Lower activity. nih.gov |

| Dehydroxy Phrymarolin | Removal of a hydroxyl group | Much higher activity. researchgate.netnih.gov |

Computational Chemistry Approaches in SAR Studies (e.g., DFT Theoretical Study)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the electronic structure and reactivity of molecules like Phrymarolin V. nih.govfiveable.meunige.ch DFT allows researchers to calculate various properties of molecules, providing insights that can guide the synthesis of new, more potent analogs. fiveable.me This method offers a good balance between computational cost and accuracy, making it suitable for studying relatively large systems. nih.govfiveable.me

In the context of SAR, DFT can be used to:

Model Molecular Structures: Accurately predict the three-dimensional geometries of phrymarolin derivatives. fiveable.me

Calculate Electronic Properties: Determine the distribution of electrons within the molecule, identifying sites that are prone to electrophilic or nucleophilic attack. frontiersin.org This is achieved by calculating descriptors based on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org

Predict Reactivity: Use conceptual DFT to calculate reactivity descriptors that help in understanding how a molecule will interact with its biological target. frontiersin.orgnih.gov

By correlating these calculated properties with experimentally observed biological activities, researchers can build more predictive models. frontiersin.org For example, DFT studies can help explain why certain functional group modifications enhance activity while others diminish it, guiding medicinal chemists in designing new compounds with improved efficacy. wikipedia.org While specific DFT studies on Phrymarolin V are not detailed in the provided results, the application of these methods to similar natural products demonstrates their potential in this field. nih.govnih.gov

Correlation between Stereochemical Configuration and Biological Efficacy

The specific three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the biological efficacy of chiral molecules like Phrymarolin V. nih.gov Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles because biological systems, such as enzyme active sites and receptors, are themselves chiral. nih.gov

The synthesis of phrymarolins and related lignans like haedoxans is stereochemically complex, often resulting in multiple diastereomers. tandfonline.comnih.gov For instance, the synthesis of Haedoxan (B1203460) A, D, and E involved intermediates that were generated as a mixture of diastereomers, which required careful separation and stereochemical control to achieve the desired biologically active isomer. nih.gov

Key points regarding stereochemistry and efficacy include:

Differential Binding: One enantiomer of a drug may bind effectively to a biological target, while its mirror image may bind weakly or not at all. nih.gov

Synthetic Challenges: Achieving the correct stereoisomer is a significant challenge in the total synthesis of phrymarolins. nih.gov Synthetic strategies often employ chiral building blocks or resolution techniques to obtain the enantiomerically pure, active compound. nih.gov

Importance of Absolute Configuration: The absolute configuration of the chiral centers in the 3,7-dioxabicyclo[3.3.0]octane core and its substituents is crucial for insecticidal activity. Studies on haedoxan analogs have underscored the importance of the correct stereochemistry for potent biological effects. tandfonline.com

The decision to develop a single-enantiomer drug is based on whether it offers a better therapeutic profile, which can include enhanced selectivity and simpler pharmacokinetics. nih.gov Understanding the precise relationship between the stereochemical configuration of Phrymarolin V and its insecticidal activity is essential for designing more effective and selective botanical insecticides.

Pharmacological Targets and Cellular Pathways

Identification of Specific Protein Targets (e.g., COX-2, iNOS, MMP-9, AKT1, TNF, IL6)

Investigations have identified several key proteins as potential targets for Phrymarolin V and its source plant extract. An ethanol (B145695) extract of Phryma leptostachya var. asiatica has been shown to suppress the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory process. researchgate.netbiomolther.orgnih.gov The same extract also diminishes the enhanced activity of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue remodeling and inflammation. researchgate.netbiomolther.org

More specific network pharmacology studies, which identified Phrymarolin V as a key active ingredient, have pointed to other potential protein targets. tmrjournals.comtmrjournals.com In this research, Protein Kinase B (AKT1), Tumor Necrosis Factor (TNF), and Interleukin-6 (IL6) were identified as potential drug targets for the active compounds within the plant. tmrjournals.comtmrjournals.com These proteins are critical regulators of inflammation, cell survival, and immune response.

Table 1: Potential Protein Targets of Phrymarolin V and Phryma leptostachya Extract

| Target Protein | Common Function | Finding Source |

| COX-2 | Inflammation, Prostaglandin Synthesis | researchgate.netbiomolther.orgnih.gov |

| iNOS | Inflammation, Nitric Oxide Production | researchgate.netbiomolther.org |

| MMP-9 | Tissue Remodeling, Inflammation | researchgate.net |

| AKT1 | Cell Survival, Proliferation | tmrjournals.comtmrjournals.com |

| TNF | Pro-inflammatory Cytokine | tmrjournals.comtmrjournals.com |

| IL6 | Pro-inflammatory Cytokine | tmrjournals.comtmrjournals.com |

Interrogation of Cellular Signaling Pathways (e.g., PI3K/Akt signaling pathway, IL-17 signaling pathway)

The identified protein targets of Phrymarolin V are integral components of larger cellular signaling networks. Research has specifically associated these targets with the PI3K/Akt signaling pathway and the IL-17 signaling pathway. tmrjournals.comtmrjournals.com

The PI3K/Akt signaling pathway is a fundamental intracellular cascade that regulates crucial cellular functions, including cell growth, proliferation, and survival. genome.jpnih.govwikipedia.org Activation of this pathway is initiated by various stimuli, leading to the activation of Akt, which then phosphorylates a multitude of downstream substrates involved in processes like protein synthesis and apoptosis. genome.jpspringermedizin.de The identification of AKT1 as a potential target places Phrymarolin V as a potential modulator of this vital pathway. tmrjournals.comtmrjournals.com

The IL-17 signaling pathway plays a critical role in host defense against pathogens and is heavily involved in mediating acute and chronic inflammatory responses. genome.jpnih.govcreative-diagnostics.com The pathway is activated when cytokines of the Interleukin-17 family bind to their receptors, triggering downstream cascades that lead to the expression of pro-inflammatory cytokines (like TNF and IL-6), chemokines, and antimicrobial peptides. genome.jpmdpi.com The identification of TNF and IL6 as potential targets suggests that Phrymarolin V may exert its effects by modulating the outputs of the IL-17 pathway. tmrjournals.comtmrjournals.com

Table 2: Associated Cellular Signaling Pathways

| Signaling Pathway | General Role | Associated Targets | Finding Source |

| PI3K/Akt Signaling Pathway | Cell Survival, Growth, Proliferation | AKT1 | tmrjournals.comtmrjournals.com |

| IL-17 Signaling Pathway | Inflammation, Immune Response | TNF, IL6 | tmrjournals.comtmrjournals.com |

Molecular Docking Studies with Identified Targets

To explore the interactions between active compounds and their putative protein targets, molecular docking analyses have been performed. tmrjournals.comtmrjournals.com Such computational studies predict the binding affinity and interaction modes between a ligand, such as Phrymarolin V, and a target protein. nih.govscielo.sa.cr In a network pharmacology study that identified Phrymarolin V as a potential active component, molecular docking was utilized to assess the binding of compounds to core targets. tmrjournals.comtmrjournals.com While this analysis confirmed a high binding affinity for other compounds from the source plant, such as ellagic acid and myricetin (B1677590) with IL6, it establishes a methodological framework for validating the interaction of Phrymarolin V with its predicted targets like AKT1, TNF, and IL6. tmrjournals.com

Role in Calcium Channel Modulation (indirectly through related lignans)

Direct evidence detailing the interaction of Phrymarolin V with calcium channels is not extensively documented. However, research into related lignans (B1203133) from Phryma leptostachya suggests that ion channels are a target class for this family of compounds. For instance, the related lignan (B3055560) Haedoxan (B1203460) A has been studied for its mode of action on insect ion channels. mdpi.com These investigations revealed that Haedoxan A modulates the gating properties of voltage-gated sodium channels, although it did not alter the amplitude of the sodium currents. mdpi.com While this research focused on sodium channels in insects, it highlights the potential for Phryma lignans to interact with ion channels. Voltage-gated calcium channels are critical for a vast array of cellular processes, and their modulation by phytochemicals is a known mechanism of action for various therapeutic effects. researchgate.netnih.govresearchgate.net Further research is required to determine if Phrymarolin V or its derivatives have a similar or distinct modulatory effect on calcium channels in mammalian systems.

Future Directions and Research Perspectives for Phrymarolin V

Advancements in Synthetic Methodologies for Complex Analogues

The development of robust and versatile synthetic strategies is fundamental to exploring the full chemical space and biological potential of phrymarolins. While the total synthesis of several members of the phrymarolin family, such as Phrymarolin I and II, has been accomplished, future research will likely focus on creating more efficient and modular routes to generate a diverse library of complex analogues. nwsuaf.edu.cntandfonline.com

Key synthetic challenges often associated with these molecules include the stereocontrolled construction of the core 3,7-dioxabicyclo[3.3.0]octane skeleton and the strategic installation of varied aromatic substituents. nwsuaf.edu.cn Methodologies that have proven successful and offer avenues for advancement include:

Barbier-type Reactions : Zinc-mediated Barbier-type allylation has been effectively used as a key C-C bond-forming step in the synthesis of the phrymarolin skeleton. nwsuaf.edu.cnnih.gov This reaction is noted for its high regio- and stereoselectivity. nwsuaf.edu.cn Future work could explore the use of other metals or chiral catalysts to further refine this process, enabling asymmetric synthesis and access to specific stereoisomers that may possess enhanced biological activity. nih.govrsc.org

Anomeric O-arylation : The copper-catalyzed Chan-Lam-Evans cross-coupling reaction has been employed for the O-arylation step, which is crucial for attaching the phenolic moieties to the furofuran core. nwsuaf.edu.cn This method has advantages over traditional glycosidation reactions, which can suffer from lower yields. nwsuaf.edu.cn Refining this and other cross-coupling techniques could allow for the introduction of a much wider range of aryl groups, including those with functionalities designed to probe specific biological interactions.

The goal of these synthetic advancements is to establish a platform that allows for the rapid and systematic modification of the phrymarolin scaffold. By altering the substituents on the aromatic rings and modifying the core structure, chemists can generate a multitude of analogues for extensive structure-activity relationship (SAR) studies. mdpi.commdpi.com

Elucidation of Novel Biological Activities and Untapped Molecular Targets

Research has primarily highlighted the insecticidal and antiviral properties of phrymarolins. nwsuaf.edu.cnmdpi.com Phrymarolin II and its synthetic analogues, for instance, have demonstrated significant in vivo activity against the Tobacco Mosaic Virus (TMV). nwsuaf.edu.cnnih.gov Lignans (B1203133) from P. leptostachya are considered promising lead compounds for a new class of plant virus inhibitors and botanical pesticides. nwsuaf.edu.cnmdpi.comresearchgate.net However, the full spectrum of Phrymarolin V's biological activity remains largely unexplored.

Extracts from the host plant, Phryma leptostachya, have been shown to possess a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-angiogenic properties. nwsuaf.edu.cnbiomolther.org This suggests that individual lignans like Phrymarolin V may harbor activities beyond their established insecticidal role. Future research should prioritize screening Phrymarolin V and its novel analogues against a broader panel of biological targets.

Potential areas for investigation include:

Anticancer Activity : Other compounds isolated from P. leptostachya, such as Ursolic acid, have shown cytotoxic activity against various cancer cell lines. biomolther.org Phrymarolin II has been evaluated for its lethality against brine shrimp, a preliminary indicator of cytotoxicity. japsonline.commalariaworld.org Systematic screening of Phrymarolin V against human cancer cell lines is a logical next step.

Anti-inflammatory Effects : Given the traditional use of the source plant for inflammatory conditions, investigating the ability of Phrymarolin V to modulate key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes or the NF-κB pathway, could reveal new therapeutic potential. biomolther.orgresearchgate.net

Antiviral Activity : Beyond plant viruses, the potential of phrymarolins against human or animal viruses is an untapped area of research.

Identifying the specific molecular targets is crucial. While a target for the anti-TMV activity has been proposed as the viral helicase, the targets for other potential activities are unknown. medchemexpress.com Modern chemical biology approaches, including affinity chromatography and proteomics, could be employed to identify the protein binding partners of Phrymarolin V, thereby elucidating its mechanism of action.

High-Resolution Mechanistic Investigations at the Molecular and Cellular Levels

Understanding how Phrymarolin V functions at a molecular level is essential for its development as a lead compound. Currently, there is a lack of high-resolution mechanistic data for Phrymarolin V itself. However, studies on related lignans offer a starting point for investigation.

For example, the insecticidal mechanism of the related compound Haedoxan (B1203460) A is thought to involve the activation of L-type Ca2+ channels, which promotes extracellular calcium influx and subsequent calcium release from intracellular stores. magtechjournal.com This disruption of calcium homeostasis is a plausible mechanism for its toxic effects in insects. Future studies should investigate whether Phrymarolin V shares this or a similar mechanism. This could involve techniques such as:

Electrophysiology : Patch-clamp studies on insect neurons could determine if Phrymarolin V directly modulates ion channel activity.

Calcium Imaging : Using fluorescent calcium indicators in insect cells would allow researchers to visualize changes in intracellular calcium concentrations in response to Phrymarolin V exposure.

For the anti-TMV activity, research on other inhibitors suggests that the viral helicase is a viable target. medchemexpress.com To confirm this for phrymarolins, molecular docking studies could be performed to predict the binding mode of Phrymarolin V to the enzyme's active site. This could be followed by in vitro enzymatic assays to measure the direct inhibition of helicase activity.

Potential for Lead Compound Development in Agrochemical and Pharmaceutical Research (Preclinical Focus)

A lead compound is a chemical structure that displays pharmacological or biological activity and serves as the starting point for developing improved versions through chemical modification. wikipedia.org Phrymarolin V exhibits many characteristics of a promising lead compound for both agrochemical and, potentially, pharmaceutical applications.

Agrochemical Research: The most immediate application for Phrymarolin V is in the development of new pesticides. magtechjournal.com Lignans from P. leptostachya have demonstrated potent insecticidal activity against several agricultural pests, including Mythimna separata (armyworm) and Plutella xylostella (diamondback moth). mdpi.comresearchgate.net They are also effective larvicides against mosquito species. researchgate.net The development of Phrymarolin V as a botanical insecticide would involve:

Lead Optimization : Synthesizing analogues to improve potency, selectivity, and stability. technologynetworks.com

Formulation Development : Creating stable and effective formulations for field application.

Spectrum of Activity : Testing against a wider range of insect pests to determine its utility.

The demonstrated anti-TMV activity further strengthens its agrochemical potential as a novel antiviral agent for crop protection. nwsuaf.edu.cn

Pharmaceutical Research: The path for Phrymarolin V in pharmaceutical development is less defined but holds significant promise. The drug discovery pipeline begins with identifying a target and then screening for "hit" compounds, which are then optimized into "lead" compounds for preclinical testing. technologynetworks.comopenaccessjournals.com Based on the broad bioactivities of its source plant, Phrymarolin V can be considered a "hit" that warrants further investigation. biomolther.org

Preclinical development would involve:

Screening : Evaluating Phrymarolin V in a battery of in vitro assays for anticancer, anti-inflammatory, and antioxidant activity. technologynetworks.com

Mechanism of Action Studies : Identifying the molecular targets for any confirmed activities.

In Vivo Models : Should promising in vitro activity be found, testing would proceed to animal models of disease to assess efficacy. technologynetworks.com

The natural origin and complex structure of Phrymarolin V make it an attractive starting point for discovering new drugs with novel mechanisms of action, a key goal in modern therapeutic development. mdpi.com

Table of Research Findings on Related Phrymarolins

| Compound | Target Organism | Bioassay Type | Result (LC₅₀/KD₅₀) | Citation |

| Phrymarolin I | Mythimna separata | Stomach Toxicity (Knockdown) | KD₅₀: 3450.21 mg/L (at 4h) | mdpi.comresearchgate.net |

| Phrymarolin I | Plutella xylostella | Stomach Toxicity (Lethality) | LC₅₀: 1432.05 mg/L (at 48h) | mdpi.comresearchgate.net |

| Phrymarolin II | Brine Shrimp | Lethality Assay | LD₅₀: 0.0013 µg/mL | japsonline.commagtechjournal.com |

| Phrymarolin II | Tobacco Mosaic Virus | In vivo Inhibition | Good to Excellent | nwsuaf.edu.cn |

| Haedoxan A | Mythimna separata | Stomach Toxicity (Lethality) | LC₅₀: 17.06 mg/L (at 24h) | mdpi.comresearchgate.net |

| Haedoxan A | Plutella xylostella | Stomach Toxicity (Lethality) | LC₅₀: 857.28 mg/L (at 48h) | mdpi.comresearchgate.net |

Q & A

Basic Research Questions

Q. What are the established protocols for isolating and purifying Phrymarolin V from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC or column chromatography). Key challenges include minimizing degradation during extraction and ensuring purity (>95%) via NMR and mass spectrometry validation. Researchers should document solvent ratios, temperature, and retention times to ensure reproducibility. Stability tests under varying pH and temperatures are critical to confirm structural integrity post-isolation .

Q. How is the structural characterization of Phrymarolin V validated in peer-reviewed studies?

- Methodological Answer : Structural elucidation relies on spectroscopic methods:

- 1D/2D NMR for carbon-hydrogen connectivity.

- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.

- X-ray crystallography (if crystalline) for absolute configuration.

Discrepancies in spectral data (e.g., unexpected coupling constants) require re-evaluation of purity or consideration of stereoisomerism. Cross-referencing with databases like PubChem or Reaxys ensures alignment with published data .

Q. What in vitro bioactivity screening models are commonly used for Phrymarolin V?

- Methodological Answer : Standard assays include:

- Enzyme inhibition assays (e.g., IC50 determination via fluorometric or colorimetric methods).

- Cell viability assays (MTT or ATP-based luminescence) for cytotoxicity profiling.

Researchers must specify positive controls (e.g., doxorubicin for cytotoxicity), solvent controls (e.g., DMSO concentration ≤0.1%), and replicate numbers (n ≥ 3). EC50/IC50 values should be reported with 95% confidence intervals .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of Phrymarolin V?

- Methodological Answer : A PICOT framework is recommended:

- Population : Target cell lines (e.g., cancer vs. non-cancer).

- Intervention : Phrymarolin V dose ranges (e.g., 1–100 µM).

- Comparison : Existing therapeutics (e.g., paclitaxel).

- Outcome : Apoptosis markers (caspase-3 activation) or pathway inhibition (Western blot for PI3K/AKT).

- Time : Exposure duration (e.g., 24–72 hours).

Omics approaches (proteomics, transcriptomics) can identify novel targets, but require validation via siRNA knockdown or CRISPR .

Q. What strategies address contradictory bioactivity data for Phrymarolin V across studies?

- Methodological Answer : Contradictions may arise from:

- Variability in source material (geographical, seasonal).

- Assay conditions (e.g., serum concentration in cell culture).

Resolve via: - Meta-analysis of raw data (if accessible) using standardized effect size calculations.

- Dose-response normalization to account for batch-to-batch potency differences.

- Contextual analysis (e.g., hypoxia vs. normoxia in tumor models). Transparent reporting of negative results is critical .

Q. How can synthesis protocols for Phrymarolin V be optimized for scalability without compromising yield?

- Methodological Answer : Use Design of Experiments (DoE) to assess variables:

- Catalyst loading (e.g., 0.1–5 mol%).

- Reaction time/temperature (e.g., 12–48 hours at 60–100°C).

- Green solvents (e.g., ethanol vs. DCM) for sustainability.

Response Surface Methodology (RSM) identifies optimal conditions. Yield improvements should be balanced against purity (HPLC monitoring) and cost (e.g., catalyst recycling) .

Q. What analytical methods are recommended for studying Phrymarolin V’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose to light (ICH Q1B), heat (40–60°C), and hydrolytic conditions (pH 1–13).

- LC-MS/MS to identify degradation products.

- Pharmacokinetic modeling (e.g., half-life in plasma using non-compartmental analysis).

Storage recommendations (e.g., -80°C in amber vials) should be validated via long-term stability testing .

Q. How can researchers identify gaps in Phrymarolin V literature using structured frameworks?

- Methodological Answer : Apply the FINER criteria :

- Feasible : Access to sufficient biomass or synthetic routes.

- Interesting : Unexplored targets (e.g., neurodegenerative pathways).

- Novel : First-in-class mechanism (e.g., epigenetic modulation).

- Ethical : Compliance with ABS (Access and Benefit Sharing) guidelines for natural products.

- Relevant : Alignment with global health priorities (e.g., antimicrobial resistance).

Systematic reviews using PRISMA guidelines help map existing evidence and highlight understudied areas .

Data Presentation Standards

- Tables : Include metrics like IC50 values with standard deviations, retention times, and spectral data (e.g., NMR δ values). Use SI units and avoid excessive decimal places (e.g., 12.3 ± 0.5 µM, not 12.345 ± 0.456 µM) .

- Figures : Prioritize clarity in chromatograms (baseline resolution) and dose-response curves (R² values). Annotate key peaks or inflection points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.